molecular formula C19H15F2N3O3 B2678506 N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-26-5

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2678506
CAS No.: 898462-26-5
M. Wt: 371.344
InChI Key: BRSTWYUJQVJAKV-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, while the ethanediamide moiety is incorporated through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific

Biological Activity

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and an azatricyclo framework. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to the biological activity of this compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Modulation : The structural features of the compound indicate potential interactions with various receptors, possibly influencing signaling pathways related to cognitive functions and neuroprotection.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on relevant enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the degradation of acetylcholine, a neurotransmitter involved in memory and learning.

Compound IC50 (µM) Selectivity Ratio
N'-(2,4-difluorophenyl)-N-{11-oxo...15.210.5
Donepezil5.0719.72

The above table summarizes the inhibitory potency of the compound compared to donepezil, a known AChE inhibitor.

In Vivo Studies

In vivo studies have indicated that the compound may exhibit neuroprotective effects in models of Alzheimer's disease. It has shown promise in improving cognitive function and reducing amyloid plaque formation in animal models.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer’s Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, treatment with N'-(2,4-difluorophenyl)-N-{11-oxo... resulted in significant improvements in memory performance on behavioral tests compared to control groups.
  • Neuroprotection : Another study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSTWYUJQVJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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